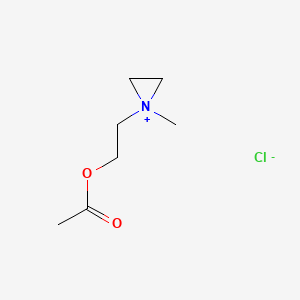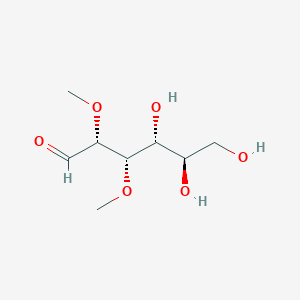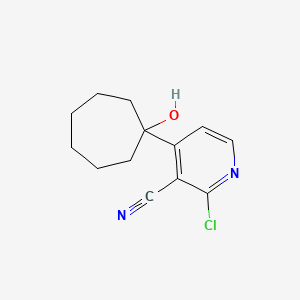
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a hydroxy-cycloheptyl group at the 4-position, and a nitrile group attached to the nicotinic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitrile group to the nicotinic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 2-position.
Cycloheptylation: Attachment of a hydroxy-cycloheptyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products:
Oxidation: Formation of 2-Chloro-4-(1-oxo-cycloheptyl)-nicotinonitrile.
Reduction: Formation of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinamide.
Substitution: Formation of 2-Substituted-4-(1-hydroxy-cycloheptyl)-nicotinonitrile derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile involves its interaction with specific molecular targets. The hydroxy-cycloheptyl group may enhance its binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(1-hydroxy-cyclohexyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclooctyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclopentyl)-nicotinonitrile
Comparison: Compared to its analogs, 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is unique due to the size and flexibility of the cycloheptyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research domains.
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
2-chloro-4-(1-hydroxycycloheptyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c14-12-10(9-15)11(5-8-16-12)13(17)6-3-1-2-4-7-13/h5,8,17H,1-4,6-7H2 |
Clé InChI |
IXQLROBMKFOKFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C2=C(C(=NC=C2)Cl)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
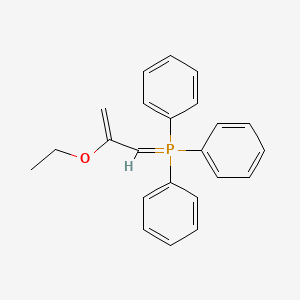
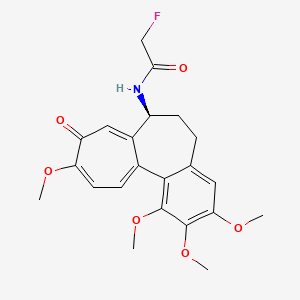

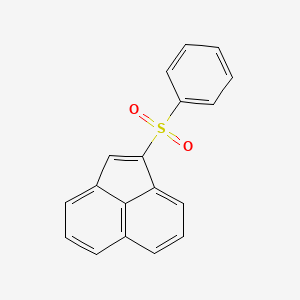
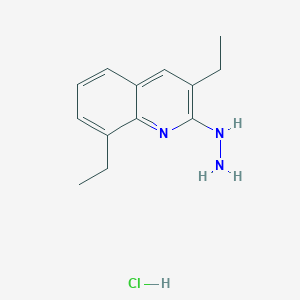
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
